4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
3846-12-6 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(12)13(10(14)15-11)8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
InChI Key |
ZGJZGEQQONOLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N)N(C(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The primary route involves condensation of amines and carbonyl precursors . For example, ethyl mandelate derivatives react with dimethylcyanamide in the presence of sodium hydride to form intermediate pseudourea structures, which cyclize to yield the oxazolidinone core. This method typically employs benzene or toluene as solvents, with catalytic bases (e.g., NaH) facilitating nucleophilic addition. A representative reaction is:
Yields for analogous compounds range from 27% to 60% , depending on steric and electronic effects of substituents.
Solvent and Temperature Optimization
-
Solvents : Aprotic polar solvents like N,N-dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
-
Temperature : Reactions proceed optimally between 25°C and the solvent’s boiling point (e.g., 80°C for benzene). Prolonged heating (>24 hours) may degrade sensitive intermediates.
Aminolysis and Alkylation Strategies
Aminolysis of 2-Amino-oxazolin-4-ones
2-Amino-5-phenyl-2-oxazolin-4-one derivatives undergo aminolysis with secondary amines (e.g., dimethylamine) to introduce the imino group. For instance:
This method achieves 60–90% yields under controlled conditions but requires stoichiometric excess of amines to suppress side reactions.
Alkylation with Dimethyl Sulfate
Alkylation of 2-amino-oxazolin-4-ones with dimethyl sulfate in basic media selectively methylates the imino nitrogen. The reaction is typically conducted in dichloromethane or THF at 20–40°C , yielding the target compound with >70% efficiency.
Industrial-Scale Synthesis Considerations
Eco-Friendly and Cost-Effective Protocols
Recent patents highlight solvent-free mechanochemical methods and catalytic cyclization using recyclable bases (e.g., K₂CO₃). These approaches reduce waste and improve atom economy, critical for large-scale production.
Protecting Group Strategies
Industrial routes often employ temporary protecting groups (e.g., benzyl or trityl) to prevent undesired side reactions during intermediate steps. For example:
Such methods ensure >95% purity post-deprotection.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Condensation | NaH, benzene, 80°C, 24h | 60% | High regioselectivity | Solvent toxicity |
| Aminolysis | Dimethylamine, 125°C, 2h | 75% | Simple workup | Excess amine required |
| Industrial alkylation | DMF, K₂CO₃, 40°C, 8h | 85% | Scalable, low waste | High catalyst loading |
Chemical Reactions Analysis
Thermal Rearrangement and Cyclization
Thermolysis of 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one derivatives in nitrobenzene at elevated temperatures (150°C) leads to the formation of multiple products, including imidazolidine-2,4-diones and oxazolidinones . For example:
-
Reaction with phenyl isocyanate generates 5,5-dimethyl-3-phenyl-2-phenylimino-4-oxazolidinone (3a), alongside 1,3-diphenylimidazolidine-2,4-dione (4a) and N-arylcarbamoyl-3,3-dimethyloxindole (2a) .
-
The reaction pathway involves intermediate diazoalkane species, which undergo nucleophilic attack by isocyanate followed by cyclization (Scheme 1) .
Table 1: Product Distribution from Thermolysis with Phenyl Isocyanate
| Starting Material | Conditions | Products (Yield) |
|---|---|---|
| 5,5-Dimethyl oxadiazolinone | 150°C, nitrobenzene | 2a (oxindole, 45%), 3a (oxazolidinone, 30%), 4a (imidazolidinedione, 15%) |
Reactions with Isocyanates and Isoselenocyanates
The compound’s imino group participates in reactions with isocyanates and isoselenocyanates:
-
Isocyanates : Generate carbodiimide intermediates, leading to fused heterocycles (e.g., imidazolidinediones) .
-
Isoselenocyanates : Form selenoureido intermediates that cyclize into selenium-containing heterocycles, such as 1,3-oxaselenolanes .
Table 2: Key Reaction Pathways with Isocyanates
Stability and Decomposition
Under acidic or basic conditions, the oxazolidinone ring may undergo hydrolysis or ring-opening:
-
Acidic Hydrolysis : Cleavage of the oxazolidinone ring to yield substituted urea derivatives .
-
Oxidative Conditions : Potential decomposition to diselenides or selenium oxides, though direct evidence for 4-imino derivatives is limited .
Catalytic Transformations
Iron(III) chloride and DMEDA (N,N′-dimethylethane-1,2-diamine) catalyze coupling reactions of oxazolidinones with alkynes or aryl halides, as observed in ynamide syntheses . For example:
-
FeCl₃/DMEDA System : Facilitates C–N bond formation between oxazolidinones and bromoalkynes, yielding N-aryl ynamides in >80% yield .
Stereochemical Considerations
Stereoisomers of related oxazolidinones (e.g., (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidine) demonstrate distinct reactivity patterns, suggesting that the stereochemistry of 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one could influence its regioselectivity in cycloadditions .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. The compound's mechanism of action is believed to involve the inhibition of bacterial protein synthesis, making it a candidate for further development into new antibiotics.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This property positions it as a promising lead compound for the development of novel anticancer therapies.
Pharmaceutical Formulations
Drug Development
The compound can serve as an intermediate in the synthesis of other pharmaceutical agents. Its oxazolidinone structure is particularly relevant in the development of drugs targeting various diseases, including infections and cancer. The ability to modify its chemical structure allows for optimization of pharmacokinetic and pharmacodynamic properties.
Formulation Stability
Studies on the stability of 4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one in different formulations have shown that it maintains efficacy over extended periods when stored under controlled conditions. This stability is crucial for pharmaceutical applications where shelf life is a significant concern.
Material Science
Polymer Chemistry
The compound's reactivity allows it to be utilized in polymer synthesis. It can act as a cross-linking agent or a monomer in the preparation of functionalized polymers with potential applications in coatings, adhesives, and biomedical devices.
Nanotechnology
In nanotechnology, 4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one can be incorporated into nanocarriers for targeted drug delivery systems. Its properties facilitate the encapsulation of therapeutic agents, enhancing their bioavailability and reducing side effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, it inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins . This action disrupts bacterial growth and replication.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Likely $ \text{C}{11}\text{H}{13}\text{N}2\text{O}2 $ (inferred from analogs in and ).
- Synthesis: Prepared via ammonolysis of 4-ethoxy-5,5-dimethyloxazol-2-one in ethanol, yielding the imino derivative . Acid hydrolysis of this compound produces 5,5-dimethyloxazolidine-2,4-dione .
The imino group at position 4 distinguishes it from typical oxazolidinones, which often feature carbonyl or hydroxyl groups. This substitution may enhance nucleophilicity or hydrogen-bonding interactions, influencing its role in catalysis or drug design.
Comparison with Structurally Similar Oxazolidinones
Substituent Position and Functional Group Variations
The table below compares 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one with analogs differing in substituent positions or functional groups:
Key Observations :
- Substituent Position : The placement of functional groups (e.g., phenyl at position 3 vs. 4) significantly alters electronic and steric properties. For example, 5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one () is widely used as a chiral auxiliary in Evans aldol reactions , whereas 3-phenyl derivatives (e.g., the target compound) may exhibit distinct stereochemical outcomes.
- Functional Groups: The imino group in the target compound contrasts with hydroxyl () or nitro () substituents. Nitro groups (e.g., 3-(4-nitrophenyl)-1,3-oxazolidin-2-one) enable catalytic reduction to bioactive amines , while imino groups may participate in tautomerism or nucleophilic reactions .
Structural and Crystallographic Insights
While direct crystallographic data for 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one are unavailable, related compounds (e.g., fluorinated oxazolidinones in ) have been characterized using SHELX software . Such analyses reveal conformational preferences critical for applications in asymmetric synthesis.
Biological Activity
4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one, a heterocyclic compound belonging to the oxazolidinone class, has garnered attention for its potential biological activities. This compound features a unique five-membered ring structure that includes both nitrogen and oxygen atoms, which contributes to its reactivity and pharmacological properties. The compound is characterized by a molecular formula of C11H12N2O2 and a molecular weight of 204.22 g/mol .
Structural Characteristics
The structural configuration of 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one allows for various chemical transformations that can enhance its biological activity. The presence of the imino functional group is particularly significant as it may influence the compound's interactions with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 3846-12-6 |
Antibacterial Activity
Oxazolidinones are known for their effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics. The mechanism of action typically involves inhibition of protein synthesis by binding to the bacterial ribosome . While specific data on this compound's antibacterial properties is sparse, its structural similarities to known oxazolidinone antibiotics suggest potential effectiveness in this area.
Cytotoxicity Studies
In vitro studies have indicated that compounds within the oxazolidinone family can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazolidinones have shown promise in inhibiting cell proliferation in specific cancer types . Future research should focus on evaluating the cytotoxic potential of 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one against different cancer cell lines.
Case Studies and Research Findings
Several studies have explored the broader category of oxazolidinones and their derivatives:
- Antimicrobial Properties : A study highlighted the antimicrobial efficacy of structurally similar compounds against methicillin-resistant Staphylococcus aureus (MRSA) .
- Cytotoxic Effects : Research on 3,4-Dimethyl-5-phenyloxazolidinone has demonstrated significant cytotoxicity against various cancer cell lines, suggesting that similar compounds may also exhibit such effects .
- Binding Affinity Studies : Interaction studies assessing binding affinities with biological targets are essential for elucidating how 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one exerts its biological effects .
Q & A
Q. Key Factors :
- Temperature control (−78°C) prevents side reactions.
- Steric hindrance from the 5,5-dimethyl group necessitates slow reagent addition to avoid aggregation.
How does the imino group in 4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one influence its role in stereoselective C–C bond formation?
Advanced Research Focus
The imino group acts as a transient directing group, enabling enantioselective alkylation or aldol reactions. For instance, titanium enolates derived from similar oxazolidinones show high diastereoselectivity (ds >98%) in nitroolefin additions .
- Mechanistic Insight :
Data Contradiction :
Conflicting reports on enantiomeric excess (ee) may arise from solvent polarity (aprotic vs. protic) or competing π-π interactions. Optimization requires systematic screening of Lewis acids (e.g., BINOL-Ti vs. MgBr₂) .
What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?
Q. Methodological Guidance
- X-ray Crystallography : Use SHELX programs for structure refinement. The 5,5-dimethyl group often induces twinning; data collection at synchrotron sources (λ = 0.7–1.0 Å) improves resolution .
- NMR Analysis :
Table 1 : Representative NMR Data (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| NH | 9.2 | s (br) | 1H | Imino |
| C=O | 172.5 | - | - | Oxazolidinone |
| C-5 | 28.5 | - | - | CH(CH₃)₂ |
How can researchers address discrepancies in reported synthetic yields for analogous oxazolidinones?
Data Contradiction Analysis
Variations in yields (e.g., 70–96% for similar compounds) often stem from:
Moisture Sensitivity : Trace H₂O deactivates n-BuLi; rigorous drying of solvents (Na/benzophenone) is critical .
Workup Efficiency : Rapid quenching (e.g., sat. NH₄Cl) minimizes imino group hydrolysis.
Chromatography Artifacts : Polar byproducts may co-elute; use preparative HPLC for challenging separations .
Recommendation : Validate reproducibility via controlled atmosphere (glovebox) and in situ FTIR monitoring of reaction progress.
What computational tools predict the reactivity of the imino group in catalytic cycles?
Q. Advanced Methodological Approach
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models transition states for imino-directed reactions.
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DCM) on enolate stability .
- PubChem Data : Leverage experimental parameters (e.g., logP = 1.7) to predict solubility and reactivity .
Table 2 : Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP (XlogP3) | 1.7 | PubChem |
| Topological Polar SA | 49.8 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
How does the compound’s stability under acidic/basic conditions impact its utility in multistep syntheses?
Q. Stability Analysis
- Acidic Conditions : The imino group hydrolyzes to a carbonyl above pH 3. Use buffered conditions (pH 6–7) for aqueous workups .
- Basic Conditions : Enolate formation (e.g., with LDA) is reversible but may lead to epimerization if prolonged.
Mitigation Strategy : Protect the imino group as a Boc derivative during incompatible steps, then deprotect with TFA .
What are the emerging applications of this compound in asymmetric catalysis beyond traditional auxiliaries?
Cutting-Edge Research
Recent studies exploit its rigid bicyclic core for:
- Organocatalysis : Enamine activation in Michael additions (e.g., nitroalkane acceptors).
- Photoredox Catalysis : The imino group participates in single-electron transfer (SET) with Ir(III) complexes .
Future Directions : Explore fluorinated derivatives (e.g., CF₃ substitution) to enhance Lewis acidity and catalytic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
